molecular formula C23H27ClN2O4S B299201 N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

Cat. No. B299201
M. Wt: 463 g/mol
InChI Key: JXOQCTKJDHUYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide is a synthetic compound that has been developed for scientific research purposes. It is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide involves the inhibition of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide, this compound increases the levels of endocannabinoids in the body, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, this compound has been shown to have potential neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide in lab experiments is its potent and selective inhibition of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide, which can allow for the study of the endocannabinoid system in a more targeted manner. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide. One direction is the further study of its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. Another direction is the study of its potential neuroprotective effects in models of neurodegenerative diseases. Additionally, the development of more selective N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide inhibitors may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form the corresponding sulfonamide. This is then reacted with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid to form the final product.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been shown to have anxiolytic effects in animal models of anxiety.

properties

Product Name

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

Molecular Formula

C23H27ClN2O4S

Molecular Weight

463 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetamide

InChI

InChI=1S/C23H27ClN2O4S/c1-2-30-20-9-7-19(8-10-20)26(31(28,29)21-11-5-18(24)6-12-21)15-23(27)25-22-14-16-3-4-17(22)13-16/h5-12,16-17,22H,2-4,13-15H2,1H3,(H,25,27)

InChI Key

JXOQCTKJDHUYRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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